6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid
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Overview
Description
6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid is a chemical compound with the molecular formula C12H7FN2O2S . It has been described in the context of antiproliferative activities against a variety of cancer cell lines .
Molecular Structure Analysis
The molecular structure of this compound is characterized by an imidazo[2,1-b][1,3]thiazole core with a 4-fluorophenyl group at the 6-position and a carboxylic acid group at the 3-position . The InChI code for this compound is 1S/C11H7FN2S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-7H .Scientific Research Applications
Activation of Nuclear Receptors
This compound, also known as CITCO, is known to stimulate human constitutive androstane receptor (CAR) nuclear translocation. It has been used for the activation of mouse CAR and human CAR, which is significant in the study of drug metabolism and the effects of xenobiotics on the liver .
Anticancer Evaluation
The compound has shown dose-dependent antiproliferative effects against various cancer cell lines, including HT-29 (colon cancer) and A-549 (lung cancer). This suggests its potential use in cancer research for developing new therapeutic agents .
Antimycobacterial Activity
Imidazothiazole derivatives have been evaluated for their antimycobacterial properties against a panel of non-tuberculous mycobacteria (NTMs). This highlights its potential application in tackling mycobacterial infections .
Synthesis and Chemical Research
The compound serves as a building block in chemical synthesis for creating various derivatives with potential biological activities. Its availability facilitates research in medicinal chemistry .
Broad-spectrum Antiproliferative Activity
A series of derivatives of this compound have been synthesized and tested for their in vitro antiproliferative activities, indicating its broad-spectrum potential against different types of cancer cells .
Mechanism of Action
properties
IUPAC Name |
6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7FN2O2S/c13-8-3-1-7(2-4-8)9-5-15-10(11(16)17)6-18-12(15)14-9/h1-6H,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNWDWHBNVVHBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C(=CSC3=N2)C(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7FN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649226 |
Source
|
Record name | 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid | |
CAS RN |
912770-37-7 |
Source
|
Record name | 6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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